molecular formula C23H26N6OS B14922171 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B14922171
M. Wt: 434.6 g/mol
InChI Key: MSVNDEBVIBOFBE-UHFFFAOYSA-N
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Description

2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. . The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique substituents and the specific arrangement of functional groups. Similar compounds include other pyrazolopyridines, such as 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid . These compounds share a common core structure but differ in their substituents, leading to variations in their biological activities and applications .

Properties

Molecular Formula

C23H26N6OS

Molecular Weight

434.6 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C23H26N6OS/c1-12-5-4-6-17(13(12)2)25-23(31)27-26-22(30)16-11-18(14-7-8-14)24-21-19(16)20(15-9-10-15)28-29(21)3/h4-6,11,14-15H,7-10H2,1-3H3,(H,26,30)(H2,25,27,31)

InChI Key

MSVNDEBVIBOFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C2=CC(=NC3=C2C(=NN3C)C4CC4)C5CC5)C

Origin of Product

United States

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